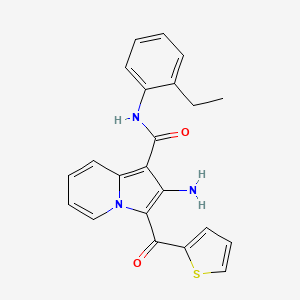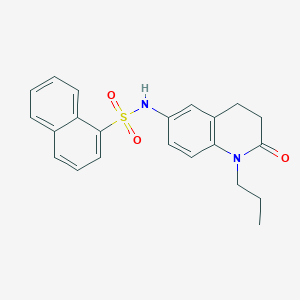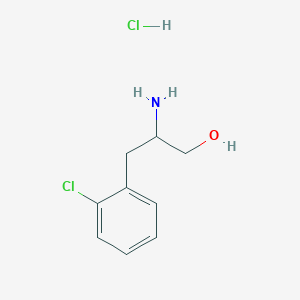
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 1803604-25-2 . It has a molecular weight of 222.11 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of similar compounds is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride” can be represented by the Inchi Code: 1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8 (9)7 (5-11)6-12;/h1-4,7,12H,5-6,11H2;1H .Physical And Chemical Properties Analysis
The compound is typically in powder form . It has a molecular weight of 222.11 . The storage temperature is typically at room temperature .Scientific Research Applications
Conformational Analyses and Structural Studies
The compound's structural properties have been extensively studied, revealing insights into its conformational behavior in different environments. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including its hydrochloride variant, were characterized by X-ray diffraction analysis. These studies highlighted the complex hydrogen-bonded structures and conformational dynamics of the amine fragments in various crystalline forms, emphasizing the importance of structural analysis in understanding the molecular behavior of such compounds (Nitek et al., 2020).
Spectroscopic Characterization
Spectroscopic methods have played a crucial role in characterizing similar compounds, providing detailed insights into their chemical composition and purity. For example, the spectroscopic characterization of two cathinone derivatives closely related to 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride has been documented, underscoring the utility of techniques like NMR, IR spectroscopy, and X-ray crystallography in identifying and understanding the molecular structure of such substances (Kuś et al., 2016).
Synthesis and Biological Properties
The synthesis and exploration of biological properties are significant areas of research for derivatives of 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride. New derivatives have been synthesized, exhibiting pronounced anticonvulsive and some peripheral n-cholinolytic activities, yet showing no antibacterial activity. Such findings suggest potential therapeutic applications and warrant further investigation into their pharmacological properties (Papoyan et al., 2011).
Polymorphic Forms and Stability
Investigations into polymorphic forms of related compounds provide valuable information on the stability and solid-state properties, which are crucial for the development of pharmaceutical formulations. For instance, the discovery of new polymorphic forms of bupropion hydrochloride reveals the significance of solid-solid conversions and the impact on molecular conformers, with implications for storage and pharmaceutical efficacy (Maccaroni et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZCOQXWMYOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)
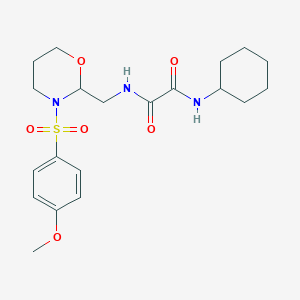
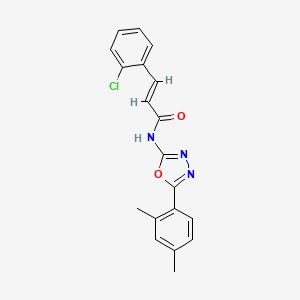
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
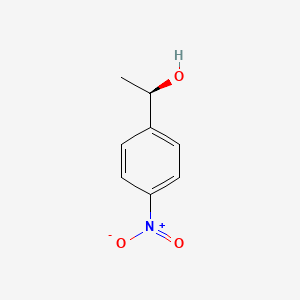
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)
